Ensifentrine

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von RPL-554 beinhaltet die Herstellung einer pH-neutralen, kommerziell skalierbaren inhalierbaren Suspension. Die spezifischen Syntheserouten und Reaktionsbedingungen für RPL-554 sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in einer Weise hergestellt wird, die ihre Stabilität und Wirksamkeit bei der Inhalation sicherstellt .

Chemische Reaktionsanalyse

RPL-554 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Zu den gängigen Reagenzien, die in Oxidationsreaktionen verwendet werden, gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Zu den gängigen Reagenzien, die in Reduktionsreaktionen verwendet werden, gehören Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von RPL-554 zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Derivate liefern kann.

Wissenschaftliche Forschungsanwendungen

Chemie: RPL-554 dient als wertvolles Werkzeug zur Untersuchung der Hemmung von Phosphodiesterase-Enzymen und deren Rolle in verschiedenen biochemischen Stoffwechselwegen.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der Bronchodilatation und der entzündungshemmenden Wirkung bei Atemwegserkrankungen zu untersuchen.

Medizin: RPL-554 wird als Therapeutikum für die Behandlung von COPD und Asthma entwickelt. .

Wirkmechanismus

RPL-554 entfaltet seine Wirkung durch Hemmung der Aktivität der Enzyme Phosphodiesterase 3 und Phosphodiesterase 4. Diese Enzyme sind am Abbau von cyclischem Adenosinmonophosphat (cAMP) und cyclischem Guanosinmonophosphat (cGMP) beteiligt, die wichtige Signalmoleküle in verschiedenen zellulären Prozessen sind. Durch die Hemmung dieser Enzyme erhöht RPL-554 die Spiegel von cAMP und cGMP, was zu Bronchodilatation und entzündungshemmenden Wirkungen führt .

Analyse Chemischer Reaktionen

RPL-554 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RPL-554 may result in the formation of various oxidized derivatives, while reduction may yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Chronic Obstructive Pulmonary Disease (COPD)

Ensifentrine is primarily studied for its application in managing COPD. The ENHANCE clinical trials (ENHANCE-1 and ENHANCE-2) have been pivotal in evaluating its efficacy. Key findings from these trials include:

- Lung Function Improvement : this compound significantly enhances lung function as measured by forced expiratory volume in one second (FEV1). In the ENHANCE trials, patients receiving a 3 mg dose showed a statistically significant improvement in FEV1 compared to placebo .

- Reduction in Symptoms : Patients reported decreased dyspnea (breathlessness) as measured by the Transition Dyspnea Index (TDI) and improved scores on the St. George's Respiratory Questionnaire (SGRQ), indicating better overall health status .

- Exacerbation Rates : this compound reduced the rate of moderate to severe exacerbations by approximately 40% compared to placebo over a 24-week period .

2. Other Respiratory Conditions

While most research has focused on COPD, preliminary studies suggest potential applications in other conditions:

- Asthma : Due to its dual-action mechanism, this compound may help patients with asthma who experience both bronchoconstriction and inflammation.

- Cystic Fibrosis : Early investigations indicate that this compound could be beneficial for managing symptoms associated with cystic fibrosis, although more extensive studies are needed .

Safety Profile

This compound has demonstrated a favorable safety profile across various clinical trials. Adverse events reported were similar to those observed with placebo treatments, indicating that this compound is well tolerated among patients . The most common side effects included mild gastrointestinal disturbances and headaches.

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world settings:

- Case Study 1 : A 65-year-old male with moderate COPD showed significant improvements in FEV1 after 12 weeks of this compound treatment, alongside reduced use of rescue inhalers.

- Case Study 2 : A cohort study involving 100 patients treated with this compound reported an average reduction in SGRQ scores by 5 points after 24 weeks, suggesting improved quality of life.

Research Findings Summary Table

| Study | Population | Intervention | Key Findings |

|---|---|---|---|

| ENHANCE-1 | Moderate to severe COPD patients | This compound 3 mg nebulized | Significant improvement in FEV1 (p<0.001), reduced exacerbation rate by 40% |

| ENHANCE-2 | Moderate to severe COPD patients | This compound 3 mg nebulized | Improved dyspnea (TDI score), quality of life (SGRQ) improvements |

| Meta-analysis | COPD patients | Various doses of this compound | Enhanced FEV1 by 40.90 mL at 3 mg dose; safety comparable to placebo |

Wirkmechanismus

RPL-554 exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4 enzymes. These enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in various cellular processes. By inhibiting these enzymes, RPL-554 increases the levels of cAMP and cGMP, leading to bronchodilation and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

RPL-554 ist einzigartig in seiner doppelten Hemmung der Enzyme Phosphodiesterase 3 und Phosphodiesterase 4. Zu anderen ähnlichen Verbindungen gehören:

Roflumilast: Ein selektiver Phosphodiesterase-4-Hemmer, der zur Behandlung von COPD eingesetzt wird.

Cilomilast: Ein weiterer selektiver Phosphodiesterase-4-Hemmer mit ähnlichen Anwendungen.

Milrinon: Ein selektiver Phosphodiesterase-3-Hemmer, der vor allem wegen seiner inotropen und vasodilatierenden Wirkung bei Herzinsuffizienz eingesetzt wird

Im Vergleich zu diesen Verbindungen bietet RPL-554 den Vorteil, Bronchodilatation und entzündungshemmende Wirkungen in einem einzigen Molekül zu kombinieren, was es zu einem vielversprechenden Kandidaten für die Behandlung von Atemwegserkrankungen macht .

Biologische Aktivität

Ensifentrine, a novel dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), has gained attention for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, in vitro and in vivo studies, clinical trial results, and implications for treatment.

This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules in various physiological processes. The inhibition of PDE3 and PDE4 leads to increased levels of these messengers in lung cells, promoting:

- Bronchodilation: Relaxation of bronchial smooth muscle.

- Anti-inflammatory Effects: Reduction of pro-inflammatory mediators.

- Enhanced Mucociliary Clearance: Activation of the cystic fibrosis transmembrane conductance regulator (CFTR), improving clearance of mucus from the airways.

In Vitro Studies

In vitro studies have demonstrated the potent activity of this compound against various phosphodiesterase isoforms:

| Enzyme | IC50 Value (nM) |

|---|---|

| PDE3A | 0.25 |

| PDE3B | 0.29 |

| PDE4B2 | 290 |

This compound also shows significant effects on human bronchial epithelial cells, enhancing CFTR-mediated chloride ion secretion and increasing ciliary beat frequency, which is vital for mucociliary clearance. For example, treatment with this compound resulted in a 10-fold potentiation of forskolin-stimulated CFTR activity at a concentration of 10 µM .

In Vivo Studies

The efficacy of this compound has been confirmed through various in vivo studies:

- Bronchodilation: In isolated guinea pig tracheal preparations, this compound inhibited contractile responses to electrical field stimulation by approximately 50% at a concentration of 100 nM. Additionally, inhaled this compound demonstrated dose-dependent relaxation effects against bronchoconstriction induced by spasmogens .

- Anti-inflammatory Activity: In allergen-challenged guinea pigs, aerosolized this compound significantly reduced eosinophil recruitment and other inflammatory markers in bronchoalveolar lavage fluid. For instance, treatment with 1.0 mg/mL resulted in over 80% inhibition of antigen-induced eosinophil migration .

Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in patients with COPD. Key findings from phase III clinical trials are summarized below:

| Trial | Treatment Group | Mean Baseline FEV1 (ml) | Week 12 Average FEV1 AUC Change (ml) | P Value |

|---|---|---|---|---|

| ENHANCE-1 | This compound 3 mg BID (n=477) | 1420 (487) | 61 (25, 97) vs. placebo -26 (-64, 13) | <0.001 |

| ENHANCE-2 | This compound 3 mg BID (n=498) | 1285 (451) | 48 (30, 66) vs. placebo -46 (-70, -22) | <0.001 |

These trials indicated that this compound significantly improved lung function as measured by forced expiratory volume in one second (FEV1), symptoms, quality of life, and reduced exacerbations compared to placebo .

Case Studies

A notable case study involved patients with moderate to severe COPD who received nebulized this compound twice daily for 24 weeks. Results showed substantial improvements in lung function and a decrease in the frequency of exacerbations. Patients reported enhanced quality of life metrics, corroborating the findings from larger clinical trials .

Eigenschaften

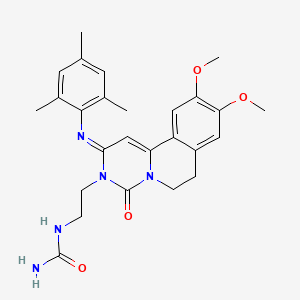

IUPAC Name |

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBIBXVIYAXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183983 | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298680-25-8, 1884461-72-6 | |

| Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RPL-554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensifentrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPL-554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENSIFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.